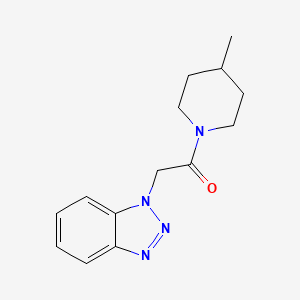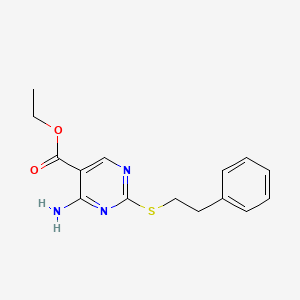![molecular formula C18H18N2O3 B7638680 7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B7638680.png)
7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one, also known as Cgp-74514A, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately cell death. The exact mechanism of action is still being studied, but it is believed that this compound forms a covalent bond with the enzyme, which prevents it from binding to DNA.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment because tumors require a blood supply to grow and spread.
Advantages and Limitations for Lab Experiments
One advantage of using 7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in inhibiting the growth of a wide range of cancer cell lines. One limitation is that it is a synthetic compound, which can make it more difficult to work with than natural compounds.
Future Directions
There are a number of future directions for research on 7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one. One area of interest is in developing more potent analogs of the compound. Another area is in studying the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects of the compound.
Synthesis Methods
The synthesis of 7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one involves a series of chemical reactions that result in the formation of the quinoline ring system. The starting materials for the synthesis are 2-methoxyaniline and 2-methoxybenzaldehyde. These two compounds are reacted together to form the intermediate 2-methoxy-N-(2-methoxybenzylidene)aniline. This intermediate is then reacted with 2-chloro-3-methoxyquinoline to form the final product, this compound.
Scientific Research Applications
7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been found to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately cell death.
properties
IUPAC Name |
7-methoxy-3-[(2-methoxyanilino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-14-8-7-12-9-13(18(21)20-16(12)10-14)11-19-15-5-3-4-6-17(15)23-2/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWTWEPLTOMFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)



![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)

![[2-[[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7638682.png)
![3-Ethylsulfanyl-4-methyl-5-p-tolyl-4H-[1,2,4]triazole](/img/structure/B7638689.png)
![4-[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethyl]morpholine](/img/structure/B7638700.png)
![2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638708.png)